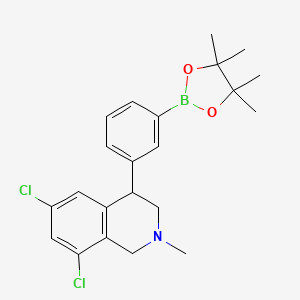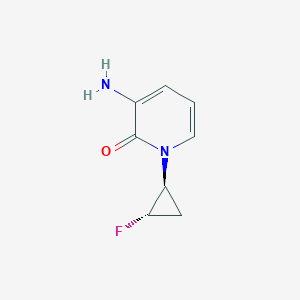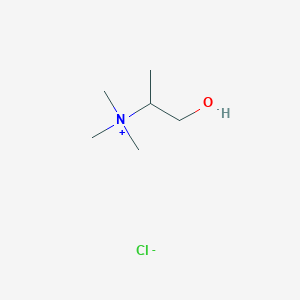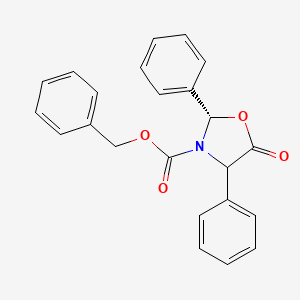
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, two phenyl groups, and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring. The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions, further stabilizing these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Similar structure but with a morpholine ring instead of an oxazolidine ring.
Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the oxazolidine ring.
Benzyl benzoate: Contains a benzyl ester but lacks the oxazolidine ring and additional phenyl groups.
Uniqueness
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is unique due to its combination of an oxazolidine ring, two phenyl groups, and a benzyl ester. This structure provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H19NO4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
benzyl (2S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20?,21-/m0/s1 |
Clave InChI |
VUHAXUDTXAGDSL-LBAQZLPGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N2[C@@H](OC(=O)C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


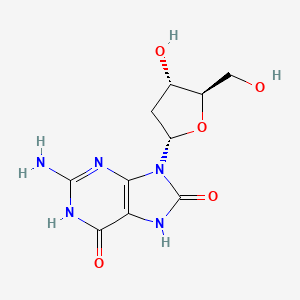


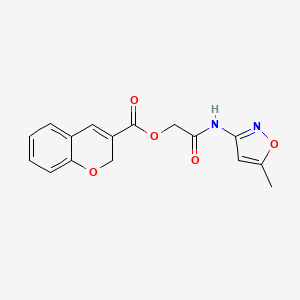
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)

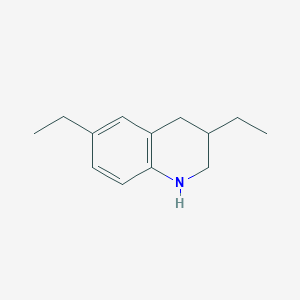
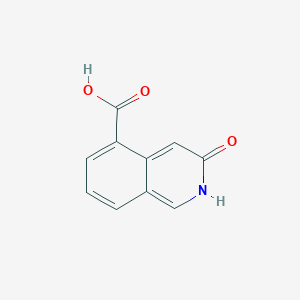

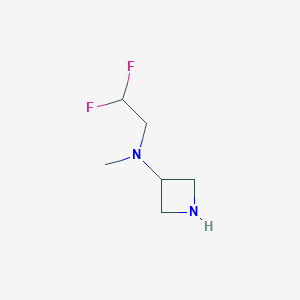
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
